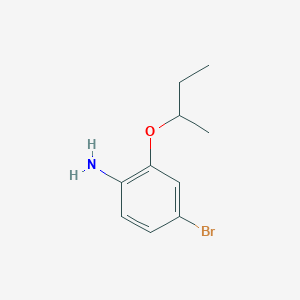

4-Bromo-2-(sec-butoxy)aniline

Description

Contextual Significance of Halogenated Anilines and Alkoxyaryl Amines in Synthetic Pathways

Halogenated anilines are a pivotal class of compounds in organic synthesis. The presence of a halogen atom, such as bromine, on the aromatic ring provides a reactive handle for a multitude of cross-coupling reactions, including the widely utilized Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.gov These reactions are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. chemicalbook.comketonepharma.com The amino group, on the other hand, is a versatile functional group that can be readily diazotized to introduce other functionalities or can participate in N-alkylation and N-acylation reactions. organic-chemistry.orgorganic-chemistry.org

Alkoxyaryl amines, which feature an alkoxy group on the aromatic ring of an aniline (B41778), contribute additional layers of complexity and utility. The alkoxy group, in this case, a sec-butoxy group, can influence the electronic properties of the aromatic ring, thereby modulating its reactivity in electrophilic aromatic substitution reactions. researchgate.net Furthermore, the nature of the alkoxy group can impact the physical properties of the resulting molecules, such as solubility and crystallinity.

Overview of Research Trajectories for Substituted Aromatic Systems

Research into substituted aromatic systems is a dynamic and ever-expanding field. A primary focus lies in the development of efficient and regioselective methods for the synthesis of polysubstituted aromatic compounds. nih.gov The ability to precisely control the placement of various functional groups on an aromatic ring is crucial for the targeted synthesis of complex molecules with desired properties. aip.org

Another significant research trajectory involves the exploration of the photochemical and photophysical properties of substituted aromatic compounds. diva-portal.org The introduction of different substituents can dramatically alter the electronic structure and excited-state dynamics of the aromatic system, leading to potential applications in areas such as molecular switches and photopharmacology. aip.org Furthermore, there is a continuous effort to discover and develop novel catalytic systems that can facilitate the functionalization of substituted aromatic rings with high efficiency and selectivity.

Structural Features and Stereochemical Considerations Associated with the sec-Butoxy Moiety

The sec-butoxy group, a key feature of 4-Bromo-2-(sec-butoxy)aniline, introduces a chiral center into the molecule. This is because the secondary carbon atom of the butyl group is bonded to four different groups: a methyl group, an ethyl group, an oxygen atom, and a hydrogen atom. The presence of this chiral center means that this compound can exist as a pair of enantiomers, (R)- and (S)-isomers.

The stereochemistry of the sec-butoxy group can have a profound impact on the biological activity and physical properties of molecules derived from this intermediate. thieme-connect.com In the context of drug discovery, it is often the case that only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance. The sec-butoxy group also imparts increased lipophilicity to the molecule, which can influence its solubility and ability to cross biological membranes. ossila.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H14BrNO |

| Molecular Weight | 244.13 g/mol |

| Synonyms | 4-Bromo-2-(butan-2-yloxy)aniline, 4-Bromo-2-sec-butoxyaniline |

Structure

3D Structure

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

4-bromo-2-butan-2-yloxyaniline |

InChI |

InChI=1S/C10H14BrNO/c1-3-7(2)13-10-6-8(11)4-5-9(10)12/h4-7H,3,12H2,1-2H3 |

InChI Key |

XHPUEUHVBMESNM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=C(C=CC(=C1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Sec Butoxy Aniline

Strategies for Aromatic Ring Halogenation

The introduction of a bromine atom onto the aniline (B41778) ring is a critical step that requires precise control to ensure the desired substitution pattern.

Electrophilic aromatic substitution is a fundamental method for the halogenation of aniline derivatives. The amino group is a strong activating group and an ortho-, para-director. Similarly, the sec-butoxy group is also an activating, ortho-, para-directing group. When both are present on the aromatic ring, their combined directing effects must be considered. In the case of 2-(sec-butoxy)aniline, the amino group at position 1 and the sec-butoxy group at position 2 synergistically direct incoming electrophiles to the para position (position 4) and the remaining ortho position (position 6).

The reaction typically involves treating the substituted aniline with a brominating agent. Common reagents for this transformation include molecular bromine (Br₂), often in a solvent like acetic acid or dichloromethane. However, the high reactivity of aniline derivatives can lead to over-bromination and the formation of undesired isomers. epo.org To mitigate this, milder brominating agents are often employed.

Achieving regioselective bromination at the 4-position of 2-(sec-butoxy)aniline is paramount. The primary challenge is to prevent substitution at the highly activated 6-position. The steric bulk of the sec-butoxy group can play a role in directing the incoming electrophile to the less hindered para-position.

Several strategies can be employed to enhance para-selectivity:

Use of Bulky Brominating Agents: Reagents like N-bromosuccinimide (NBS) are often preferred over molecular bromine as they can offer better regioselectivity. nih.govmdpi.com

Solvent Effects: The choice of solvent can influence the regiochemical outcome of the reaction. Polar aprotic solvents are commonly used. byjus.com

Protecting Groups: While the aim is often direct bromination, in some cases, the amino group can be temporarily protected as an acetanilide. This lessens its activating effect and can improve the selectivity of the subsequent bromination step. The acetyl group can be removed by hydrolysis after bromination. epo.org

Catalytic Methods: The use of catalysts can also control the regioselectivity of bromination. For instance, zeolites and various metal catalysts have been shown to favor para-bromination of substituted anilines. mdpi.comgla.ac.uk

Recent research has highlighted the use of copper(II) bromide (CuBr₂) in ionic liquids as a method for the direct and highly regioselective para-bromination of unprotected anilines under mild conditions. beilstein-journals.orggoogle.com This approach avoids the need for protecting groups and harsh reagents.

Table 1: Comparison of Bromination Reagents for Aromatic Amines

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Br₂/Acetic Acid | Room Temperature | Readily available | Low selectivity, risk of polybromination |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), 0°C to RT nih.gov | Milder, often better regioselectivity | Can require careful control of stoichiometry |

| CuBr₂/Ionic Liquid | Mild heating | High para-selectivity, no protection needed beilstein-journals.org | Ionic liquid may be expensive and require recycling |

Modern organic synthesis has seen the development of advanced reagents and catalytic systems to improve the efficiency and selectivity of halogenation reactions. For the bromination of activated aromatic rings like substituted anilines, these methods aim to provide milder reaction conditions and greater control over isomer distribution.

Examples of advanced systems include:

Tetrabutylammonium tribromide: This reagent is known for its high para-selectivity in the bromination of phenols, a principle that can be extended to anilines. nih.gov

Hexamethylenetetramine-bromine complex: This solid, stable reagent offers a safer alternative to handling liquid bromine and can provide good yields for the bromination of aromatic amines. researchgate.net

Vanadium-based catalysts: Systems like NH₄VO₃-H₂O₂-HBr have been reported for the efficient bromination of aromatic compounds. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), are also becoming increasingly valuable for predicting the regioselectivity of electrophilic aromatic halogenations, aiding in the selection of the most promising synthetic route. wuxiapptec.comrsc.org

Etherification Routes for the Introduction of the sec-Butoxy Group

An alternative synthetic strategy involves forming the ether linkage on a pre-halogenated precursor, such as 4-bromo-2-aminophenol.

The Williamson ether synthesis is a classic and versatile method for preparing ethers. byjus.commasterorganicchemistry.com In the context of synthesizing 4-bromo-2-(sec-butoxy)aniline, this would involve the reaction of the sodium or potassium salt of 4-bromo-2-aminophenol with a sec-butyl halide (e.g., 2-bromobutane) or another suitable sec-butyl electrophile like sec-butyl tosylate.

The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion acts as a nucleophile. masterorganicchemistry.com Key considerations for this reaction include:

Base Selection: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. byjus.commasterorganicchemistry.com

Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF) are typically used to dissolve the reactants and facilitate the Sₙ2 reaction. byjus.com

Leaving Group: The choice of the leaving group on the sec-butyl electrophile is important. Iodides are more reactive than bromides, which are more reactive than chlorides.

A potential side reaction in the Williamson ether synthesis is elimination, especially when using secondary alkyl halides like 2-bromobutane. masterorganicchemistry.com Careful control of reaction temperature, typically between 50-100 °C, can help to maximize the yield of the desired ether product. byjus.com

Table 2: Typical Conditions for Williamson Ether Synthesis

| Component | Example | Role in Reaction |

| Phenolic Substrate | 4-Bromo-2-aminophenol | Source of the aryloxy group |

| Base | Sodium Hydride (NaH) | Deprotonates the phenol (B47542) to form the nucleophile |

| Alkylating Agent | 2-Bromobutane | Provides the sec-butyl group |

| Solvent | Dimethylformamide (DMF) | Polar aprotic medium to facilitate Sₙ2 reaction |

In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives to the classical Williamson ether synthesis, particularly for the formation of aryl ethers. Copper- and palladium-catalyzed methods, such as the Ullmann condensation and Buchwald-Hartwig etherification, are prominent examples.

These methods can offer several advantages, including:

Milder reaction conditions.

Broader substrate scope.

Improved tolerance of other functional groups in the molecule.

For instance, a copper-catalyzed intramolecular Ullmann diaryl etherification has been successfully employed in the synthesis of complex heterocyclic scaffolds. researchgate.net While typically used for diaryl ethers, modifications of these methods can be applied to the synthesis of alkyl aryl ethers. Nickel-catalyzed denitrative etherification has also been developed for coupling nitroarenes with alcohols. acs.org These advanced catalytic approaches represent a frontier in the synthesis of complex ethers like this compound.

Stereoselective Introduction of the sec-Butoxy Moiety

The introduction of the sec-butoxy group is a pivotal step that defines a key stereocenter in the molecule. Achieving high stereoselectivity is crucial if a specific enantiomer of the final product is desired. Classical methods like the Williamson ether synthesis or the Mitsunobu reaction are commonly employed for forming the aryl ether linkage.

To achieve stereocontrol, a chiral source of sec-butanol is required. For instance, using enantiomerically pure (R)- or (S)-sec-butanol as a nucleophile to displace a leaving group (e.g., fluoride, chloride, or nitro group) on an appropriately substituted benzene (B151609) ring precursor is a standard approach. The reaction typically proceeds via an SNAr mechanism or, in the case of the Mitsunobu reaction, through an inversion of stereochemistry at the alcohol's chiral center.

Williamson Ether Synthesis: This method involves the reaction of a substituted phenol (e.g., 4-bromo-2-nitrophenol) with a chiral sec-butyl halide or tosylate in the presence of a base. To preserve the stereochemistry, the chiral center should ideally be on the alkylating agent.

Mitsunobu Reaction: This reaction allows for the etherification of a phenol with an alcohol under mild conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). When using a chiral secondary alcohol like (R)- or (S)-sec-butanol, the reaction proceeds with a predictable inversion of stereochemistry at the carbinol center, providing a reliable method for establishing the desired configuration of the sec-butoxy group.

The choice of method depends on the availability of starting materials and the desired stereochemical outcome.

Convergent and Divergent Synthetic Pathways to this compound

Modern synthetic chemistry emphasizes efficiency, favoring pathways that are step-economic and allow for the rapid generation of molecular diversity.

Instead of a linear sequence, a convergent synthesis, where different fragments of the molecule are prepared separately and then joined, can be more efficient. For polysubstituted anilines, multi-component reactions (MCRs) are particularly powerful. MCRs combine three or more reactants in a single operation to form a complex product, which is highly step- and atom-economical. researchgate.net

While a specific MCR for this compound is not prominently documented, general MCRs for synthesizing substituted anilines have been developed. For example, some methods utilize isocyanides, α,β-unsaturated carbonyl compounds, and dienophiles in a tandem cycloaddition process to build the substituted aniline core in one pot. rsc.org Another approach involves a gold-catalyzed three-component reaction of alkynes to construct the aniline ring system. researchgate.net Adapting such methodologies could provide a rapid and convergent route to the target molecule or its analogues. The direct reductive cross-coupling of nitroarenes with other components also represents a step-economic strategy, as it avoids the separate isolation and protection of the aniline intermediate. rsc.org

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. imist.maroyalsocietypublishing.orgresearchgate.net Key principles include the use of safer solvents (like water or glycerol), catalysis over stoichiometric reagents, energy efficiency, and high atom economy. royalsocietypublishing.orgacs.orgrsc.org

Several green strategies are applicable to the synthesis of anilines:

Use of Greener Solvents: Reactions are increasingly being designed to run in water, often with the aid of surfactants to create nanomicelles that can solubilize organic substrates. nih.govnih.govtandfonline.com For instance, the reduction of nitroarenes using zinc dust in water has been shown to be a robust and green protocol. nih.gov Glycerol (B35011), a non-toxic and renewable solvent, has also been used for the synthesis of substituted anilines. rsc.org

Catalysis: The use of catalytic hydrogenation is inherently greener than stoichiometric metal reductions because it generates less waste. acs.org Iron-based catalysts are particularly attractive as iron is abundant, inexpensive, and non-toxic. researchgate.netacs.org

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. nih.govnih.gov Methods for producing anilines from aryl halides using microwave heating in aqueous ammonium (B1175870) hydroxide (B78521) have been developed, eliminating the need for organic solvents and metal catalysts. nih.govnih.gov

Flow Chemistry: Continuous flow processes offer significant safety and efficiency advantages, especially for highly exothermic reactions like nitro group reductions. nih.govscihorizon.comacsgcipr.org Flow chemistry allows for precise control over reaction temperature and time, minimizing the formation of byproducts and improving the safety profile of the synthesis. nih.govacs.org

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable, safer, and economically viable.

Green Chemistry Principles in the Synthesis of Related Anilines

Solvent Selection and Minimization

Strategies for solvent minimization in pharmaceutical and chemical manufacturing include developing closed-loop systems for solvent recycling, optimizing processes to run at higher concentrations, and exploring solvent-free reaction conditions. pharmafeatures.comsolventwasher.com Mechanochemistry, which uses mechanical force to drive reactions, represents a promising solvent-free approach. pharmafeatures.com

For the likely synthetic steps involved in producing this compound, such as Williamson etherification and aromatic bromination, a shift towards more sustainable solvents is evident. Water, bio-derived solvents like glycerol and Cyrene, and ethers with better safety profiles such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored. tandfonline.comnih.govrsc.orgmdpi.com Microwave-assisted synthesis, often paired with green solvents, can dramatically reduce reaction times and solvent volumes. tandfonline.comnih.gov The selection of a solvent is a balance between performance, safety, and environmental impact, with modern methodologies favoring options that reduce waste and hazard. solventwasher.commdpi.com

Data Table: Comparison of Solvents for Key Synthetic Transformations

| Transformation | Traditional Solvents | Green Alternative Solvents | Key Advantages of Alternatives |

|---|---|---|---|

| Aromatic Bromination | Dichloromethane, Carbon Tetrachloride, Acetic Acid | Acetonitrile, Ethyl Acetate, Water (with phase-transfer catalyst) | Reduced toxicity, improved biodegradability, lower environmental persistence. google.comresearchgate.net |

| Williamson Etherification | DMF, DMSO, Acetonitrile | 2-MeTHF, Cyclopentyl methyl ether (CPME), Propylene Carbonate, 2-Methoxyethanol nih.gov | Derived from renewable sources (e.g., 2-MeTHF), lower toxicity, higher boiling points for safer handling. acs.orgnih.gov |

| Nucleophilic Aromatic Substitution | NMP, DMAc, DMF | Sulfolane, Glycerol, Deep Eutectic Solvents (DESs) mdpi.com | Lower volatility, biodegradability, reduced toxicity, and potential for reuse. rsc.orgrsc.orgmdpi.com |

Catalyst Development for Sustainable Production

Catalyst innovation is a cornerstone of sustainable chemical production, aiming to replace stoichiometric reagents, lower energy consumption, and improve selectivity. The synthesis of this compound would benefit from advanced catalysts for its core transformations, primarily C-O bond formation (etherification) and C-Br bond formation (bromination), and potentially a final C-N bond formation or nitro group reduction.

For the etherification step, phase-transfer catalysts (PTCs) represent a sustainable option, as they can facilitate the reaction between an aqueous phase and an organic phase, reducing the need for anhydrous polar aprotic solvents. For the bromination of the aniline or a precursor, development has moved from using hazardous molecular bromine to safer, solid brominating agents like N-bromosuccinimide (NBS). researchgate.net The efficiency of NBS can be enhanced by various catalysts, including silica-supported acid catalysts, which are easily recoverable and reusable. researchgate.net

The construction of the C-N bond in aniline synthesis is a major focus of catalyst development. mit.edu Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have been refined through the development of highly active palladium-based catalysts with sophisticated phosphine (B1218219) ligands. nih.gov These advancements allow for lower catalyst loadings and milder reaction conditions. In the pursuit of greater sustainability, research is increasingly focused on replacing precious metals like palladium with earth-abundant and less toxic alternatives such as copper, nickel, and iron. mit.edumdpi.comresearchgate.net These first-row transition metals are becoming more effective for C-N bond formation through the design of specialized ligand systems. mit.edumdpi.com Furthermore, organocatalysis and electrocatalysis are emerging as powerful, metal-free strategies for constructing C-N bonds, offering new pathways for sustainable aniline synthesis. acs.orgacs.org In some cases, dehydrogenative aromatization using heterogeneous palladium catalysts can form primary anilines directly from cyclohexanone (B45756) precursors and ammonia (B1221849), providing a highly atom-economical route. nih.gov

Data Table: Overview of Catalytic Systems for Aniline Synthesis

| Catalytic Approach | Metal/Catalyst Type | Key Features & Developments | Sustainability Aspect |

|---|---|---|---|

| Cross-Coupling | Palladium (Pd) | Highly efficient with advanced phosphine ligands (e.g., Buchwald-Hartwig amination). nih.gov | High yields and selectivity, but relies on a precious metal. |

| Cross-Coupling | Nickel (Ni) | Air-stable precatalysts with broad substrate scope, including aryl chlorides. mit.edu | Lower cost than palladium, good for less reactive electrophiles. |

| Cross-Coupling | Copper (Cu) | Earth-abundant metal; effective for N-H insertion and coupling reactions, often with N-based ligands. mdpi.comresearchgate.net | Reduced cost and toxicity compared to precious metals. |

| Dehydrogenative Aromatization | Palladium on support (e.g., Pd/Al₂O₃, Pd@Mg(OH)₂) | Direct synthesis from cyclohexanones and ammonia; acceptorless (no external oxidant needed). nih.govacs.orgnih.gov | High atom economy, avoids pre-functionalized aromatics. |

| Organocatalysis | N-Triflylphosphoramides (NTPA), DIPEA | Metal-free; can catalyze cyclizations or reductive dimerizations under mild conditions. acs.orgnih.gov | Avoids metal contamination and associated costs/toxicity. |

| Electrocatalysis | Copper, Platinum | Uses electrical potential to drive C-N bond formation from simple precursors. acs.org | Can utilize renewable energy; operates under mild conditions. |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Sec Butoxy Aniline

Reactions Involving the Aromatic Halogen (Bromine)

The bromine atom attached to the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Its reactivity is central to the synthetic utility of 4-Bromo-2-(sec-butoxy)aniline, particularly in metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. However, this reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack.

In the case of this compound, the ring is substituted with two electron-donating groups: the amino (-NH₂) and the sec-butoxy (-O-sec-butyl) groups. These groups increase the electron density of the benzene (B151609) ring, making it inherently resistant to attack by nucleophiles. Therefore, this compound does not readily undergo traditional nucleophilic aromatic substitution reactions. For such transformations to occur, more forcing conditions or alternative, metal-catalyzed pathways are necessary.

Palladium-catalyzed cross-coupling reactions are powerful tools for bond formation, and aryl bromides like this compound are excellent substrates for these transformations. wikipedia.org The Suzuki-Miyaura coupling enables the formation of C-C bonds, while the Buchwald-Hartwig amination is a premier method for constructing C-N bonds. mychemblog.com

The Suzuki-Miyaura reaction would involve coupling this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 4-position of the aniline (B41778) ring. researchgate.netresearchgate.net

The Buchwald-Hartwig amination allows for the synthesis of more complex diaryl- or alkylarylamines by coupling this compound with a primary or secondary amine. wikipedia.orgmychemblog.com This reaction has become a cornerstone of medicinal chemistry due to its broad substrate scope and functional group tolerance. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Boronic Acid/Ester | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Catalyzes the cross-coupling cycle |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the organoboron species |

| Solvent | Dioxane/H₂O, Toluene, or DMF | Solubilizes reactants and catalyst |

| Temperature | 80-110 °C | Provides energy for the reaction |

The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. mychemblog.com The ligand's role is to stabilize the palladium catalyst, promote the key steps of the catalytic cycle (oxidative addition and reductive elimination), and prevent catalyst decomposition.

Over the years, several "generations" of ligands have been developed to improve the reaction's scope and efficiency. wikipedia.org

First-Generation Ligands: Early systems used monodentate phosphine ligands like P(o-tolyl)₃. libretexts.org

Bidentate Ligands: The development of bidentate phosphine ligands such as BINAP and DPPF provided more reliable results, particularly for coupling primary amines. wikipedia.orgmychemblog.com

Sterically Hindered Ligands: The breakthrough in this field came with the introduction of bulky, electron-rich mono- and bidentate phosphine ligands. These ligands dramatically increase the rate of both oxidative addition and reductive elimination, allowing for the coupling of a much wider range of substrates, including less reactive aryl chlorides, under milder conditions. wikipedia.org Ligands developed by the groups of Buchwald (e.g., XPhos, RuPhos, BrettPhos) and Hartwig are now commercially available and widely used. wuxiapptec.comrsc.org

Table 2: Common Ligands for Buchwald-Hartwig Amination

| Ligand Name | Structure Type | General Application Scope |

|---|---|---|

| BINAP | Bidentate Biaryl Phosphine | Coupling of primary amines with aryl iodides and triflates. wikipedia.org |

| XPhos | Bulky Biaryl Monophosphine | Broad scope for coupling primary and secondary amines with aryl chlorides, bromides, and triflates. beilstein-journals.org |

| RuPhos | Bulky Biaryl Monophosphine | Highly effective for coupling a wide range of amines and amides, especially with sterically hindered substrates. rsc.org |

| BrettPhos | Bulky Biaryl Monophosphine | Excellent for coupling primary amines and exhibits high selectivity over secondary amines. libretexts.org |

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through three main steps: wikipedia.orgwuxiapptec.comacs.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step is influenced by the electron richness and steric bulk of the phosphine ligand. wuxiapptec.comacs.org

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex, displacing a ligand or the halide. In the presence of a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium amido complex. mychemblog.com

Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is often the rate-limiting step and is significantly accelerated by the use of bulky, electron-rich ligands. wikipedia.orgacs.org

A "cocktail"-type catalytic system has also been proposed, where the reaction may involve multiple types of catalytic centers, including molecular palladium complexes, clusters, and nanoparticles, operating through both homogeneous and heterogeneous pathways. rsc.orgresearchgate.net

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that transforms an organic halide into a potent organometallic nucleophile. wikipedia.org Treating this compound with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium or tert-butyllithium, can induce a rapid exchange of the bromine atom for a lithium atom. tcnj.edu

This reaction would form 4-lithio-2-(sec-butoxy)aniline. This newly formed organolithium species is a powerful nucleophile and can be trapped with various electrophiles to install a wide range of functional groups at the 4-position. A related transformation is the Grignard reaction, where magnesium metal or a magnesium-halogen exchange reagent (like isopropylmagnesium chloride) can be used to form the corresponding Grignard reagent. wikipedia.orgnih.gov

A key consideration for this reaction is the presence of the acidic N-H protons on the amine group. These protons will react with the organolithium or Grignard reagent. Therefore, at least two equivalents of the organometallic reagent are required: one to deprotonate the amine and a second to perform the metal-halogen exchange. Alternatively, the amine can be protected with a suitable protecting group prior to the exchange reaction.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Reactions of the Aromatic Amine Group

The aromatic amine group in this compound is a site of rich reactivity. It strongly activates the aromatic ring towards electrophilic substitution and can be converted into other important functional groups via diazotization.

The amino group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.org In this compound, the para-position is blocked by the bromine atom, and one ortho-position is occupied by the sec-butoxy group. Therefore, electrophilic substitution would be directed primarily to the C6 position (ortho to the amine) and to a lesser extent the C5 position (meta to the amine). The high activating nature of the amine group can sometimes make these reactions difficult to control, leading to polysubstitution. libretexts.org

To moderate this high reactivity and improve selectivity, the amine can be temporarily converted into an amide, for example, by reaction with acetic anhydride (B1165640) to form the corresponding acetanilide. The acetamido group is still an ortho-, para-director but is significantly less activating than the free amine, allowing for more controlled electrophilic substitution reactions like bromination or Friedel-Crafts reactions. The protecting acetyl group can then be easily removed by hydrolysis to regenerate the amine. libretexts.org

Another cornerstone reaction of primary aromatic amines is diazotization. libretexts.org Reaction of this compound with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) yields a stable arenediazonium salt. wikipedia.org This intermediate is highly valuable as it can be converted into a wide array of functional groups through subsequent reactions, such as the Sandmeyer reaction, effectively replacing the original amino group with substituents like -Cl, -CN, -OH, or -H. wikipedia.org

Electrophilic Aromatic Substitution on the Amine-Activated Ring

The electron-donating nature of the amino and sec-butoxy groups enhances the electron density of the aromatic ring, making it susceptible to attack by electrophiles. However, the position of substitution is carefully controlled by the directing effects of the existing substituents.

Typical electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a second halogen atom will likely occur at the positions activated by both the amine and ether groups, though steric hindrance from the sec-butoxy group might favor substitution at the less hindered position.

Nitration: Reaction with nitric acid in the presence of sulfuric acid introduces a nitro group (-NO₂) onto the ring. The strong activating effect of the amino group directs the substitution to the positions ortho and para to it.

Sulfonation: Treatment with fuming sulfuric acid results in the introduction of a sulfonic acid group (-SO₃H). The regioselectivity follows the same principles as nitration and halogenation.

The bulky sec-butoxy group can influence the reaction rates and the ratio of ortho to para products due to steric hindrance. fiveable.me

Acylation and Sulfonylation of the Amine

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and reactive towards acylating and sulfonylating agents.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an amide, which is a useful protecting group for the amine in subsequent reactions. For instance, reaction with acetyl chloride would yield N-(4-bromo-2-(sec-butoxy)phenyl)acetamide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), leads to the formation of a sulfonamide. These derivatives are often crystalline solids and can be used for characterization.

These reactions are fundamental in modifying the properties and reactivity of the aniline derivative.

Diazotization and Subsequent Transformations

The primary aromatic amine functionality of this compound allows for diazotization. This reaction involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, known as Sandmeyer and related reactions, to introduce a wide range of substituents onto the aromatic ring. These include:

Replacement by Halogens: Reaction with cuprous chloride (CuCl), cuprous bromide (CuBr), or potassium iodide (KI) can replace the diazonium group with -Cl, -Br, or -I, respectively.

Replacement by a Cyano Group: Treatment with cuprous cyanide (CuCN) introduces a nitrile functionality.

Replacement by a Hydroxyl Group: Heating the diazonium salt solution yields the corresponding phenol (B47542).

Replacement by Hydrogen (Deamination): Reaction with hypophosphorous acid (H₃PO₂) can remove the amino group.

Condensation Reactions to Form Imines and Heterocycles

The primary amine group can participate in condensation reactions with carbonyl compounds.

Imine Formation: Reaction with aldehydes or ketones results in the formation of an imine (Schiff base). This reaction is typically acid-catalyzed and involves the elimination of a water molecule.

Heterocycle Synthesis: this compound can serve as a building block for the synthesis of various heterocyclic compounds. For example, it can react with diketones or other bifunctional compounds to form rings such as quinolines or benzodiazepines, depending on the reaction partner and conditions. These reactions are crucial in the synthesis of compounds with potential biological activity.

Reactivity of the sec-Butoxy Ether Linkage

Cleavage Reactions of Aryl Ethers

The ether linkage in aryl ethers can be cleaved under harsh conditions. Strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), are typically required to break the C-O bond. This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. In the case of this compound, this would lead to the formation of 4-bromo-2-aminophenol and a sec-butyl halide.

Lewis acids can also be employed for the cleavage of aryl ethers. organic-chemistry.org

Stability and Electronic Influence of the Alkoxy Group

The sec-butoxy group is an electron-donating group due to the +I (inductive) and +R (resonance) effects of the oxygen atom. The lone pairs on the oxygen can be delocalized into the aromatic ring, increasing its electron density, particularly at the ortho and para positions.

This electronic influence has several consequences:

Activation of the Aromatic Ring: It makes the ring more susceptible to electrophilic attack, reinforcing the activating effect of the amino group.

Stabilization of Intermediates: The electron-donating nature of the alkoxy group can stabilize the carbocation intermediates formed during electrophilic aromatic substitution.

Steric Effects: The branched nature of the sec-butyl group introduces significant steric bulk. fiveable.me This steric hindrance can direct incoming groups to less hindered positions and can also affect the rate of reactions involving adjacent functional groups. wikipedia.org

The stability of the sec-butoxy group under various reaction conditions is an important consideration in multi-step syntheses. It is generally stable to many reagents that react with the amino group or the aromatic ring, making it a useful substituent for tuning the electronic and steric properties of the molecule without being overly reactive.

Derivatization and Functionalization Strategies of 4 Bromo 2 Sec Butoxy Aniline

Modification at the Amine Nitrogen Atom

The primary amine group in 4-bromo-2-(sec-butoxy)aniline is a nucleophilic center that readily participates in a variety of chemical reactions, allowing for the introduction of diverse functionalities.

N-Alkylation and N-Arylation

The introduction of alkyl or aryl substituents on the amine nitrogen can significantly alter the electronic and steric properties of the molecule. While specific examples for this compound are not extensively documented, general methods for the N-alkylation and N-arylation of anilines are well-established and applicable.

N-Alkylation can be achieved through reactions with alkyl halides, sulfates, or other alkylating agents. These reactions typically proceed via nucleophilic substitution, where the aniline (B41778) nitrogen attacks the electrophilic carbon of the alkylating agent. The reactivity can be influenced by the nature of the alkyl group and the reaction conditions, such as the choice of solvent and base. For instance, the use of a base is often necessary to deprotonate the aniline nitrogen, increasing its nucleophilicity.

N-Arylation reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming carbon-nitrogen bonds between anilines and aryl halides or triflates. This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.

| Reaction Type | Reactants | Catalyst/Reagents | Product | Yield (%) |

|---|---|---|---|---|

| N-Alkylation | Aniline, Alkyl Bromide | K2CO3, DMF | N-Alkylaniline | Variable |

| N-Arylation (Buchwald-Hartwig) | Aniline, Aryl Bromide | Pd(OAc)2, Ligand, Base | N-Arylaniline | Often >80% |

Formation of Amides, Ureas, and Sulfonamides

The amine group of this compound can be readily converted into amides, ureas, and sulfonamides, which are important functional groups in medicinal chemistry and materials science.

Amide formation is typically achieved by reacting the aniline with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions are generally high-yielding and proceed under mild conditions. The resulting N-aryl amides exhibit different chemical properties compared to the parent aniline due to the electron-withdrawing nature of the acyl group.

Urea (B33335) derivatives can be synthesized by reacting the aniline with isocyanates or by using phosgene (B1210022) equivalents in a two-step process. The reaction with isocyanates is usually straightforward and provides unsymmetrical ureas. Alternatively, the use of carbamoyl (B1232498) chlorides or other phosgene surrogates allows for a more controlled synthesis of various urea derivatives.

Sulfonamide synthesis involves the reaction of the aniline with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction, known as the Hinsberg test for primary and secondary amines, is a reliable method for the preparation of sulfonamides. The resulting sulfonamides are acidic at the nitrogen atom and exhibit a distinct chemical reactivity.

| Derivative | Reagent | General Reaction Conditions | Product Structure |

|---|---|---|---|

| Amide | Acyl chloride (R-COCl) | Base (e.g., pyridine), Solvent (e.g., CH2Cl2) | Ar-NH-CO-R |

| Urea | Isocyanate (R-NCO) | Solvent (e.g., THF) | Ar-NH-CO-NH-R |

| Sulfonamide | Sulfonyl chloride (R-SO2Cl) | Base (e.g., pyridine), Solvent (e.g., CH2Cl2) | Ar-NH-SO2-R |

Transformations Involving the Bromo Substituent

The bromine atom at the C4 position of the aromatic ring serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling and substitution reactions.

Introduction of Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming new carbon-carbon bonds at the site of the bromo substituent.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki coupling is known for its mild reaction conditions and high functional group tolerance, making it a highly valuable tool for the synthesis of biaryl compounds and other complex molecules.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The Sonogashira coupling is a key method for the synthesis of arylalkynes, which are important intermediates in organic synthesis.

Other palladium-catalyzed reactions such as the Heck, Stille, and Negishi couplings can also be employed to introduce various carbon-based substituents.

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh3)4, Base | Biaryl |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, Base | Arylalkyne |

| Heck | Alkene | Pd(OAc)2, Ligand, Base | Arylated alkene |

Conversion to Other Halogens or Hydrogen

The bromo substituent can be replaced by other halogens or by a hydrogen atom, providing further avenues for molecular diversification.

Halogen Exchange (Finkelstein Reaction): The bromo group can be substituted by other halogens, such as iodo or chloro, through a nucleophilic aromatic substitution reaction, often catalyzed by a copper or nickel salt. The conversion to an aryl iodide can be particularly useful as iodides are generally more reactive in palladium-catalyzed cross-coupling reactions.

Dehalogenation: The bromine atom can be removed and replaced with a hydrogen atom through various reductive dehalogenation methods. Catalytic hydrogenation using a palladium catalyst and a hydrogen source (e.g., H2 gas, formic acid) is a common and efficient method. Other methods include the use of reducing agents like tin hydrides or zinc dust in the presence of an acid.

Functionalization of the sec-Butoxy Group

The sec-butoxy group is generally more stable and less reactive than the amine and bromo functionalities. However, under certain conditions, it can undergo transformations.

Ether Cleavage: The ether linkage can be cleaved under harsh acidic conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would lead to the formation of 2-sec-butanol and the corresponding 4-bromo-2-aminophenol.

C-H Functionalization: Recent advances in C-H activation chemistry may offer possibilities for the direct functionalization of the sec-butoxy group without cleaving the ether bond. While specific examples for this substrate are not available, research in this area is rapidly evolving and could provide novel strategies for modifying this part of the molecule in the future.

Alterations of the Alkyl Chain

There is a notable lack of specific research detailing the alteration of the sec-butoxy chain of this compound. Potential synthetic strategies, such as dealkylation to the corresponding phenol (B47542) followed by re-alkylation with different alkyl halides, are theoretically plausible but have not been documented for this particular compound. Such modifications could be instrumental in modulating the compound's physical and chemical properties, including its solubility and steric profile. However, without experimental validation, a discussion of reaction conditions, yields, and the impact of these alterations remains hypothetical.

Chiral Derivatization for Enantiomeric Studies

The sec-butoxy group in this compound contains a chiral center, rendering the compound enantiomeric. The separation and study of these enantiomers are crucial for applications in stereoselective synthesis and pharmacology. Chiral derivatization is a common strategy for the analytical separation of enantiomers and for the preparation of enantiopure compounds. This typically involves reacting the parent compound with a chiral derivatizing agent to form diastereomers, which can then be separated by standard chromatographic techniques.

Despite the clear theoretical applicability of this approach to this compound, there is no specific information available in the scientific literature regarding its chiral derivatization. Research in this area would be essential to characterize the individual enantiomers and to explore their distinct chemical and biological activities.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 4-Bromo-2-(sec-butoxy)aniline would be expected to show distinct signals corresponding to the aromatic protons and the protons of the sec-butoxy group. The aromatic region would likely display a complex splitting pattern due to the specific substitution on the benzene (B151609) ring. The protons on the sec-butoxy group would appear in the aliphatic region of the spectrum, with characteristic multiplicities and integrations corresponding to the methyl, methylene, and methine protons.

Expected ¹H NMR Data (Hypothetical)

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | d, dd |

| NH₂ | 3.5 - 4.5 | br s |

| O-CH | 4.0 - 4.5 | m |

| CH₂ | 1.5 - 1.8 | m |

| CH₃ (ethyl) | 0.9 - 1.2 | t |

Carbon-13 NMR (¹³C NMR) Chemical Shifts

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. Six distinct signals would be anticipated for the aromatic carbons, with their chemical shifts influenced by the bromine, amino, and sec-butoxy substituents. Four additional signals would be expected for the carbons of the sec-butoxy group.

Expected ¹³C NMR Data (Hypothetical)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-NH₂ | 140 - 150 |

| C-O | 145 - 155 |

| C-Br | 110 - 120 |

| Aromatic CH | 115 - 135 |

| O-CH | 70 - 80 |

| CH₂ | 25 - 35 |

| CH₃ (ethyl) | 10 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic ring and the sec-butoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the sec-butoxy group and the aniline (B41778) ring, as well as confirming the positions of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show absorption bands indicative of the N-H bonds of the primary amine, C-O stretching of the ether, and various vibrations of the substituted aromatic ring.

Expected IR Absorption Bands (Hypothetical)

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1500 - 1600 |

| C-N Stretch (aromatic amine) | 1250 - 1350 |

| C-O Stretch (ether) | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the sec-butoxy group or parts of it, and potentially the loss of the amino group or bromine atom.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precise mass measurement would allow for the determination of the elemental formula of the compound, confirming that it is consistent with C₁₀H₁₄BrNO.

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not widely published, analysis of closely related halogenated anilines provides a strong precedent for the expected structural features. For instance, studies on compounds like 4-Bromo-2-chloroaniline have demonstrated that the aniline ring is nearly planar. nih.govresearchgate.net

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state packing of this compound would be significantly influenced by various intermolecular interactions. The primary amine group (-NH₂) is a classic hydrogen bond donor, while the oxygen atom of the sec-butoxy group and the bromine atom can act as hydrogen bond acceptors.

Hydrogen Bonding: It is highly probable that the amine group would participate in intermolecular N-H···N or N-H···O hydrogen bonds, linking molecules together into chains or sheets. researchgate.net Furthermore, weak N-H···Br hydrogen bonds are also a distinct possibility, as observed in the crystal structures of other bromoanilines. nih.govresearchgate.netresearchgate.net These interactions are crucial in stabilizing the crystal lattice.

Halogen Bonding: The bromine atom in the molecule can act as an electrophilic region (a "σ-hole") and participate in halogen bonds. acs.org This is a net attractive interaction between the electrophilic region on the bromine and a nucleophilic region on an adjacent molecule, such as the nitrogen or oxygen atom. acs.org The likelihood of forming such bonds generally follows the trend I > Br > Cl > F. researchgate.net

A hypothetical data table summarizing the kind of information obtained from an X-ray crystallographic study is presented below.

| Crystal Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₄BrNO |

| Formula Weight | 244.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.5, 8.2, 14.1 |

| α, β, γ (°) | 90, 98.5, 90 |

| Volume (ų) | 1205 |

| Z (Molecules/unit cell) | 4 |

| Key Interaction 1 | N-H···O Hydrogen Bond |

| Key Interaction 2 | N-H···Br Hydrogen Bond |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool for separating components of a mixture, allowing for both the isolation of a pure compound and the assessment of its purity. When coupled with mass spectrometry, it becomes a powerful analytical technique for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point suitable for gas chromatography, can be effectively analyzed using this method. In GC-MS, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity and molecular weight. The gas chromatogram indicates the purity by showing a primary peak corresponding to the target compound and smaller peaks for any impurities.

| GC-MS Parameter | Typical Setting |

| Column | Capillary column (e.g., HP-5ms) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range (m/z) | 50-500 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for compounds that are not sufficiently volatile or are thermally labile. High-Performance Liquid Chromatography (HPLC) separates the compound in the liquid phase before it is introduced into the mass spectrometer. This technique is highly sensitive and has been successfully used to analyze related compounds like 4-bromoaniline (B143363) and its metabolites. nih.gov For this compound, reverse-phase HPLC would likely be employed, where the compound is separated based on its hydrophobicity. The mass spectrometer then provides data on the molecular weight of the eluting compound, confirming its identity and assessing its purity.

| LC-MS Parameter | Typical Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (with formic acid) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

| Mass Range (m/z) | 100-800 |

Theoretical and Computational Studies of 4 Bromo 2 Sec Butoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods provide invaluable insights into electronic structure, geometry, and reactivity. For a molecule like 4-Bromo-2-(sec-butoxy)aniline, these theoretical approaches can elucidate the interplay between its various functional groups—the aniline (B41778) moiety, the bromine substituent, and the bulky sec-butoxy group.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. This method is particularly well-suited for studying substituted aniline derivatives. DFT calculations would be employed to determine the ground-state electronic structure and to perform a full geometry optimization of this compound.

The geometry optimization process systematically alters the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Key parameters to be optimized would include the C-N, C-Br, and C-O bond lengths, as well as the orientation of the sec-butoxy group relative to the aromatic ring. It is anticipated that the presence of the ortho-sec-butoxy group would induce some steric strain, potentially leading to a slight pyramidalization of the amine group and out-of-plane bending of the C-O bond.

From the optimized geometry, a wealth of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. In related bromoaniline systems, DFT calculations have been successfully used to determine these properties, providing a reliable framework for understanding their reactivity. researchgate.netslideshare.netnih.gov

A hypothetical table of DFT-calculated properties for this compound at the B3LYP/6-311++G(d,p) level of theory is presented below.

| Property | Calculated Value | Unit |

| Total Energy | (Value) | Hartrees |

| Dipole Moment | (Value) | Debye |

| HOMO Energy | (Value) | eV |

| LUMO Energy | (Value) | eV |

| HOMO-LUMO Gap | (Value) | eV |

Ab Initio Methods for Molecular Properties

While DFT is a powerful tool, ab initio ("from the beginning") methods, which are based on first principles without empirical parameterization, can offer a higher level of theory for benchmarking and calculating specific molecular properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide more accurate descriptions of electron correlation effects.

For this compound, ab initio calculations could be used to refine the geometry obtained from DFT and to compute properties where electron correlation is particularly important. This includes polarizability and hyperpolarizability, which are measures of the molecule's response to an external electric field and are relevant for nonlinear optical applications. Furthermore, these high-level calculations can provide benchmark energetic data for conformational analysis. Studies on similar aromatic compounds have demonstrated the utility of these methods in obtaining highly accurate results that are in good agreement with experimental data where available. nih.gov

Conformational Analysis and Stereochemistry

The sec-butoxy group in this compound introduces a chiral center and significant conformational flexibility, making the study of its three-dimensional structure particularly important.

Rotational Barriers and Dihedral Angles

Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating the C(aryl)-O-C(sec-butyl)-C dihedral angle. This would reveal the low-energy conformers and the transition states that separate them. The results of such a scan would provide the rotational energy barrier, which is the energy difference between the most stable conformer and the transition state for rotation. In related substituted anilines, dihedral angles between aromatic rings have been computationally determined to understand their spatial arrangement. researchgate.netnih.gov For this compound, the interaction between the sec-butoxy group and the adjacent amino group will be a primary factor influencing the preferred dihedral angles.

| Dihedral Angle | Conformer | Calculated Energy (kcal/mol) |

| C2-C1-O-C(sec-butyl) | Staggered (anti) | 0.0 (Reference) |

| C2-C1-O-C(sec-butyl) | Eclipsed (syn) | (Value) |

| Rotational Barrier | - | (Value) |

Chiral Recognition and Asymmetric Induction in Related Systems

The presence of a stereocenter in the sec-butoxy group means that this compound exists as a pair of enantiomers, (R)- and (S)-4-Bromo-2-(sec-butoxy)aniline. While computational studies specifically on chiral recognition involving this molecule are not available, the principles can be understood from related systems.

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. Computational modeling can be used to study the non-covalent interactions (such as hydrogen bonding and van der Waals forces) between one enantiomer of this compound and a chiral selector molecule. By calculating the interaction energies for the diastereomeric complexes formed between the (R)-aniline and a chiral selector versus the (S)-aniline and the same selector, one can predict the enantioselectivity. The "three-point interaction model" is a classic framework for understanding chiral recognition, and computational studies can quantify the energetic contributions of these interactions. nih.gov

In the context of asymmetric induction, the inherent chirality of the sec-butoxy group could influence the stereochemical outcome of reactions at the nearby amino group or on the aromatic ring. Computational modeling could be used to explore transition states for such reactions, determining if one diastereomeric transition state is energetically favored over another, thus leading to a stereoselective synthesis.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing information about transition states and reaction pathways that are often difficult to study experimentally. For this compound, computational studies could provide insights into its synthesis and reactivity.

For example, the synthesis of this compound likely involves the etherification of 4-bromo-2-aminophenol with a sec-butyl halide or tosylate. Computational modeling could be used to investigate the mechanism of this S_N2 or Williamson ether synthesis reaction. The calculations could model the reactants, the transition state, and the products, providing the activation energy and reaction energy.

Furthermore, the reactivity of the aniline derivative itself can be explored. Aniline derivatives are known to undergo electrophilic aromatic substitution and oxidation reactions. For instance, the reaction with hydroxyl radicals, a key process in atmospheric chemistry, could be modeled. mdpi.com Computational studies on the reaction of 4-methyl aniline with OH radicals have shown that both addition to the aromatic ring and hydrogen abstraction from the amino group are possible pathways. mdpi.com A similar study on this compound would involve locating the transition states for OH addition at various positions on the ring and for H-abstraction from the -NH2 group. The calculated activation barriers would predict the most likely reaction pathways and products.

A hypothetical reaction coordinate diagram could be constructed to visualize the energetics of a proposed reaction, such as nitration.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Aniline + NO2+) | 0.0 |

| 2 | Transition State 1 (Ortho attack) | (Value) |

| 3 | Sigma Complex 1 (Ortho) | (Value) |

| 4 | Transition State 2 (Para attack) | (Value) |

| 5 | Sigma Complex 2 (Para) | (Value) |

| 6 | Products | (Value) |

By providing a detailed, atomistic view of molecular structure and reactivity, theoretical and computational studies serve as an indispensable complement to experimental investigations in modern chemical research.

Transition State Analysis for Reaction Pathways

No published research was found that specifically details the transition state analysis for any reaction pathways involving this compound. Such an analysis would typically involve high-level quantum mechanical calculations to identify the geometry and energy of transition state structures for reactions such as electrophilic aromatic substitution, nucleophilic substitution, or coupling reactions. This information is crucial for understanding reaction mechanisms and predicting reaction kinetics.

Reaction Coordinate Mapping

Similarly, there is a lack of available data on the reaction coordinate mapping for this compound. Mapping the reaction coordinate involves calculating the energy of the system as it progresses from reactants to products through the transition state. This provides a detailed picture of the energy landscape of a reaction, including the activation energy and the energy of any intermediates.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions can aid in the identification and characterization of compounds. However, no studies presenting predicted spectroscopic data for this compound were identified.

Applications of 4 Bromo 2 Sec Butoxy Aniline As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Complex Aromatic Architectures

The structure of 4-bromo-2-(sec-butoxy)aniline offers multiple points for synthetic elaboration, making it a hypothetical candidate for the synthesis of complex aromatic structures. The bromo- and amino-substituents are amenable to a wide array of chemical transformations, allowing for the sequential or simultaneous introduction of various functionalities.

The bromine atom can be readily converted to other functional groups through nucleophilic aromatic substitution or organometallic transformations. For instance, it can be replaced with cyano, alkoxy, or other groups, or it can be used in the formation of Grignard or organolithium reagents, which can then react with a variety of electrophiles to build more complex carbon skeletons.

The amino group can be acylated, alkylated, or diazotized, providing further avenues for functionalization. The diazonium salt, in particular, is a versatile intermediate that can be converted to a wide range of substituents, including halogens, hydroxyl, and cyano groups, through Sandmeyer and related reactions. The interplay of these reactive sites allows for a programmed, stepwise construction of highly substituted aromatic rings.

While no specific examples of the use of this compound in the total synthesis of complex natural products or pharmaceuticals are readily found in the literature, its potential as a starting material for such endeavors is clear from a retrosynthetic perspective. The combination of a modifiable halogen, a versatile amino group, and a chiral ether linkage provides a unique platform for the assembly of intricate molecular frameworks.

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. nih.gov The structural motifs present in this compound make it a plausible precursor for the synthesis of certain classes of heterocyclic systems, although specific examples are not documented.

The ortho-relationship between the amino and sec-butoxy groups suggests its potential as a starting material for the synthesis of benzoxazoles. semanticscholar.orguow.edu.aunih.gov The general synthesis of benzoxazoles often involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid, aldehyde, or other carbonyl-containing compound. semanticscholar.orguow.edu.aunih.gov In the case of this compound, a preliminary step to cleave the sec-butyl ether to reveal the corresponding 2-aminophenol would be necessary. Following this deprotection, the resulting 4-bromo-2-aminophenol could then undergo cyclization with an appropriate coupling partner to form a 6-bromobenzoxazole derivative. The bromine atom would remain as a handle for further functionalization.

Furthermore, the aniline (B41778) moiety itself is a common building block for the synthesis of quinolines. chemrxiv.orgyale.edunih.govnih.govmasterorganicchemistry.com Various named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as key components. nih.gov In a hypothetical scenario, this compound could be reacted with α,β-unsaturated aldehydes or ketones, or 1,3-dicarbonyl compounds, to construct the quinoline (B57606) core. The substituents on the aniline ring would then be incorporated into the final quinoline structure, yielding a substituted quinoline that could be further modified.

It is important to reiterate that these are potential synthetic routes based on the established reactivity of the functional groups present in this compound, and there is no direct evidence in the scientific literature of these specific transformations being carried out with this particular substrate.

Role in the Construction of Carbon Frameworks via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on the aromatic ring of this compound makes it a suitable substrate for a variety of these transformations, although specific examples with this compound are not reported.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl, heteroaryl, or vinyl boronic acids or esters to form the corresponding biaryl or substituted styrene (B11656) derivatives. The reaction would be catalyzed by a palladium catalyst in the presence of a base.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. yale.edunih.gov While this compound already possesses an amino group, the bromine atom could potentially undergo a second amination reaction with a different amine under Buchwald-Hartwig conditions to generate a diaminophenyl derivative. Alternatively, the existing amino group could be protected before subjecting the compound to this reaction.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. uow.edu.aunih.gov this compound could be coupled with various alkenes, such as acrylates, styrenes, or other vinyl compounds, to introduce a vinyl substituent at the 4-position of the aniline ring.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov It is expected that this compound would react with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield 4-alkynyl-2-(sec-butoxy)aniline derivatives.

The following table summarizes the potential cross-coupling reactions of this compound:

| Cross-Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki-Miyaura | R-B(OH)₂ | 4-R-2-(sec-butoxy)aniline |

| Buchwald-Hartwig | R₂NH | 4-(R₂N)-2-(sec-butoxy)aniline |

| Heck | Alkene | 4-(alkenyl)-2-(sec-butoxy)aniline |

| Sonogashira | Terminal Alkyne | 4-(alkynyl)-2-(sec-butoxy)aniline |

These hypothetical reactions highlight the potential of this compound as a versatile building block in the synthesis of complex organic molecules through the strategic use of cross-coupling chemistry.

Integration into Materials Science Research (Focus on Synthetic Chemistry, not Material Properties)

The functional groups present in this compound suggest its potential utility in the synthesis of novel organic materials, although no specific examples are found in the literature.

Aniline and its derivatives are well-known precursors for the synthesis of polyaniline, a conducting polymer. semanticscholar.orguow.edu.au The amino group of this compound could, in principle, undergo oxidative polymerization to form a substituted polyaniline. The sec-butoxy and bromo substituents would likely influence the solubility, processability, and electronic properties of the resulting polymer.

Furthermore, the bromine atom could serve as a reactive site for post-polymerization modification. For example, a polymer derived from this compound could be functionalized through cross-coupling reactions to introduce various side chains, allowing for the fine-tuning of the material's properties.

Alternatively, the bromine atom could be utilized to introduce polymerizable groups. For instance, a Sonogashira coupling with a terminal alkyne bearing a vinyl or other polymerizable group could transform the molecule into a monomer suitable for various polymerization techniques.

The synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), often relies on the construction of extended π-conjugated systems. Substituted anilines can serve as building blocks for such materials. chemrxiv.org

Through cross-coupling reactions, the bromine atom of this compound could be used to link this molecule to other aromatic or heteroaromatic units, thereby extending the π-conjugation. The sec-butoxy group could enhance the solubility of these larger, often sparingly soluble, molecules, which is a critical aspect for their processing and device fabrication. The amino group could also be a site for further derivatization to tune the electronic properties of the final material.

While the direct application of this compound in materials science is not documented, its structure provides a template that could be synthetically elaborated to create novel materials with interesting electronic and optical properties.

Strategies for Stereoselective Synthesis Utilizing the Chiral Center (if relevant to specific transformations, not overall synthesis)

The sec-butoxy group in this compound contains a chiral center. In principle, if the starting material is enantiomerically pure, this chiral center could be exploited to influence the stereochemical outcome of reactions at nearby functional groups. This concept is known as substrate-controlled stereoselection, where the inherent chirality of the starting material directs the formation of a new stereocenter.

However, a thorough review of the scientific literature reveals no specific examples of the chiral sec-butoxy group in 2-alkoxyaniline systems being used as a directing group for stereoselective transformations. The distance between the chiral center in the sec-butoxy group and the reactive sites on the aromatic ring (the amino group and the bromine atom) is relatively large, which would likely diminish its ability to effectively control the stereochemistry of reactions at these positions.

The concept of a chiral directing group is a powerful tool in asymmetric synthesis, but its effectiveness is highly dependent on the specific substrate and reaction conditions. yale.edu In many cases, the chiral auxiliary needs to be in close proximity to the reacting center to exert significant stereocontrol.

Therefore, while the presence of a chiral center in this compound is a notable feature, its practical application in directing stereoselective transformations on the aniline core has not been demonstrated and is likely to be challenging due to the distance between the chiral center and the reactive functional groups. The primary synthetic utility of this compound is more likely to be derived from the reactivity of the bromo and amino substituents.

Future Research Directions and Unexplored Avenues for 4 Bromo 2 Sec Butoxy Aniline

Development of Novel and Highly Efficient Synthetic Routes

Currently, detailed and optimized synthetic protocols specifically for 4-bromo-2-(sec-butoxy)aniline are not widely reported in peer-reviewed literature. Future research should prioritize the development of novel and efficient synthetic routes that are scalable, cost-effective, and environmentally benign.

Key areas for exploration include: